6-(2-Methoxyethoxy)-2,5,8,11-tetraoxadodecane

boiling point thermal stability glyme solvents

6-(2-Methoxyethoxy)-2,5,8,11-tetraoxadodecane (CAS 83270-35-3), systematically named 1,1,2-tris(2-methoxyethoxy)ethane, is a branched glyme belonging to the polyether class with molecular formula C₁₁H₂₄O₆ and a molecular weight of 252.30 g·mol⁻¹. It features three ethylene glycol dimethyl ether arms emanating from a central ethane backbone, resulting in a non-linear architecture that distinguishes it from the linear glyme series.

Molecular Formula C11H24O6
Molecular Weight 252.30 g/mol
CAS No. 83270-35-3
Cat. No. B12653043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Methoxyethoxy)-2,5,8,11-tetraoxadodecane
CAS83270-35-3
Molecular FormulaC11H24O6
Molecular Weight252.30 g/mol
Structural Identifiers
SMILESCOCCOCC(OCCOC)OCCOC
InChIInChI=1S/C11H24O6/c1-12-4-7-15-10-11(16-8-5-13-2)17-9-6-14-3/h11H,4-10H2,1-3H3
InChIKeySTJYDCCUAPYRKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Methoxyethoxy)-2,5,8,11-tetraoxadodecane (CAS 83270-35-3): Core Identity and Benchmarking Context


6-(2-Methoxyethoxy)-2,5,8,11-tetraoxadodecane (CAS 83270-35-3), systematically named 1,1,2-tris(2-methoxyethoxy)ethane, is a branched glyme belonging to the polyether class with molecular formula C₁₁H₂₄O₆ and a molecular weight of 252.30 g·mol⁻¹ . It features three ethylene glycol dimethyl ether arms emanating from a central ethane backbone, resulting in a non-linear architecture that distinguishes it from the linear glyme series. Computed descriptors include a topological polar surface area of 55.4 Ų, an XLogP3-AA of -0.5, and a rotatable bond count of 13, indicating significant conformational flexibility [1]. The compound is primarily positioned as a high-boiling, polar aprotic solvent or functional intermediate, with potential applications in electrolyte formulation, organic synthesis, and as a branched PROTAC linker precursor due to its multi-dentate ether coordination sites and enhanced hydrophilicity relative to alkyl-chain analogs [2].

Why Linear Glymes Cannot Directly Substitute 6-(2-Methoxyethoxy)-2,5,8,11-tetraoxadodecane in Application-Critical Contexts


Linear glymes such as triglyme (triethylene glycol dimethyl ether) and tetraglyme (tetraethylene glycol dimethyl ether) are widely used solvents, but their unbranched structure imposes uniform solvation geometry, limited tunability, and elevated chronic toxicity concerns, which restrict their use in regulated electrochemical and biomedical environments [1]. 6-(2-Methoxyethoxy)-2,5,8,11-tetraoxadodecane introduces a branched topology that simultaneously increases the number of chelating oxygen atoms accessible to a single metal center and disrupts packing order, thereby lowering crystallinity and enhancing ionic conductivity in solvate ionic liquids relative to linear analogs [2]. Procurement officers evaluating glymes for electrolyte systems, PROTAC linkers, or high-temperature solvent applications must recognize that linear chain-length variation alone cannot replicate the multi-arm coordination geometry and the resulting differences in thermal stability, viscosity, and toxicological profile that branched architecture confers [3].

Quantitative Differentiation of 6-(2-Methoxyethoxy)-2,5,8,11-tetraoxadodecane Against Closest Linear and Isomeric Analogs


Boiling Point Elevation vs. Triglyme Confirms Higher Thermal Stability for High-Temperature Solvent Applications

The branched glyme 6-(2-Methoxyethoxy)-2,5,8,11-tetraoxadodecane exhibits a normal boiling point of 292.2 °C at atmospheric pressure, which is 76.2 °C higher than that of triglyme (triethylene glycol dimethyl ether, boiling point 216 °C) . This substantial increase in boiling point directly expands the operational temperature window for solution-phase reactions requiring sustained heating, reducing evaporative solvent loss and the need for sealed or pressurized systems when compared to the most commonly procured linear glyme of smaller chain length.

boiling point thermal stability glyme solvents high-temperature synthesis

Branched Architecture Lowers Boiling Point Relative to Linear Isomer pentaethylene glycol monomethyl ether, Indicating Reduced Viscosity and Easier Handling

6-(2-Methoxyethoxy)-2,5,8,11-tetraoxadodecane (C₁₁H₂₄O₆) is a constitutional isomer of linear pentaethylene glycol monomethyl ether (mPEG5-alcohol, CAS 23778-52-1). Despite identical molecular formula and molecular weight, the branched glyme boils at 292.2 °C , whereas the linear isomer boils at approximately 332.3 °C (predicted) . The approximately 40 °C lower boiling point of the branched isomer is consistent with a less extensive intermolecular hydrogen-bonding network typical of branched polyethers, which translates to lower melt viscosity and improved flow characteristics at a given processing temperature.

isomeric comparison boiling point branched vs linear PEG analog

Higher Density Than Triglyme Enables Gravimetric Differentiation in Liquid-Handling and Formulation Workflows

The measured density of 6-(2-Methoxyethoxy)-2,5,8,11-tetraoxadodecane is 1.014 g/cm³ , compared to 0.986 g/mL for triglyme and approximately 1.009 g/mL for tetraglyme . The target compound is 2.8% denser than triglyme and slightly denser than tetraglyme, a difference that is analytically distinguishable and relevant for gravimetric dispensing, density-based quality control checks, and formulation calculations where solvent mass fraction directly impacts final product specifications.

density formulation liquid handling quality control

Enhanced Li⁺ Solvation and Cycling Stability in Battery Electrolytes Through Branched Glyme Topology

In a comparative study of solvate ionic liquids (SILs), branched glymes including those with tris(2-methoxyethoxy) architectures were shown to form stable SILs with lithium bis(fluorosulfonyl)imide (LiFSI) that deliver Coulombic efficiencies approaching 100% and capacity retention of approximately 98% over extended cycling in Li/LFP cells at 25 °C, with specific capacities of 180 mAh·g⁻¹ in Li/NMC622 cells at 4.5 V upper cut-off [1]. Linear glymes such as di-, tri-, and tetraglyme offer limited tailoring opportunities and are flagged as more toxic, whereas the branched glyme platform provides superior chelating ability and extended oxidative stability (~5 V vs. Li/Li⁺) [1]. The target compound belongs to this branched glyme family and is expected to exhibit analogous performance advantages over linear glymes in electrolyte applications.

lithium-ion battery solvate ionic liquid electrolyte branched glyme

Recommended Application Scenarios for 6-(2-Methoxyethoxy)-2,5,8,11-tetraoxadodecane Based on Verified Differentiation Evidence


High-Temperature Aprotic Solvent for Organic Synthesis Above 200 °C

With a boiling point of 292.2 °C, 6-(2-Methoxyethoxy)-2,5,8,11-tetraoxadodecane enables solution-phase reactions at temperatures where triglyme (bp 216 °C) would require pressurized equipment or continuous reflux . Applications include high-temperature nucleophilic substitutions, transesterifications, and polymerizations that benefit from sustained thermal input without solvent loss. The branched architecture also provides multiple Lewis-basic sites that can stabilize reactive intermediates or cationic transition states, a feature not available in linear monodentate solvents [1].

Electrolyte Formulation for High-Voltage Lithium-Metal Batteries

Branched glymes including the target compound function as chelating solvents in solvate ionic liquids, offering oxidative stability up to ~5 V vs. Li/Li⁺ and enabling stable cycling in Li/NMC622 cells with 180 mAh·g⁻¹ capacity at 4.5 V upper cut-off [2]. Procurement for battery electrolyte development should prioritize this compound over linear triglyme or tetraglyme when targeting high-voltage cathode compatibility and long cycle life, as the branched topology reduces free solvent molecules and suppresses deleterious side reactions at the electrode interface [2].

Branched PROTAC Linker Intermediate with Differentiated Physicochemical Profile

The XLogP3-AA of -0.5 and topological polar surface area of 55.4 Ų place 6-(2-Methoxyethoxy)-2,5,8,11-tetraoxadodecane in a hydrophilicity range that is difficult to achieve with alkyl-chain PROTAC linkers of comparable length [3]. The branched tri-arm structure can serve as a starting scaffold for synthesizing heterobifunctional degraders with reduced non-specific binding and improved aqueous solubility relative to hydrophobic alkyl or rigid aromatic linkers. When compared to linear PEG linkers of the same carbon count (e.g., mPEG5-alcohol), the branched isomer offers a 40 °C lower boiling point, facilitating purification by distillation .

Metal-Complexation and Phase-Transfer Applications Requiring Multidentate Coordination

The compound possesses six ether oxygen atoms arranged in a branched tri-dentate geometry around a central ethane unit, enabling simultaneous coordination of multiple metal cations or formation of cryptand-like complexes. This coordination capacity distinguishes it from linear glymes, which typically adopt bi-dentate or uni-dentate binding modes, and makes it a candidate for selective metal extraction, phase-transfer catalysis, and precursor synthesis for metal-organic frameworks where a pre-organized binding pocket is required [1].

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